7-Methanesulfonylimidazo[5,1-b]thiazole
Description
7-Methanesulfonylimidazo[5,1-b]thiazole is a fused heterocyclic compound featuring an imidazo[5,1-b]thiazole core substituted with a methanesulfonyl (-SO₂CH₃) group at the 7-position. This structural motif places the sulfonyl group in a distinct electronic and steric environment, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C6H6N2O2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
7-methylsulfonylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2O2S2/c1-12(9,10)5-6-8(4-7-5)2-3-11-6/h2-4H,1H3 |
InChI Key |
HFGHEDXDLQQANN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2N(C=CS2)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-[2-Methoxy-4-(Methylsulfinyl)phenyl]imidazo[5,1-b]thiazole (CAS: 102646-02-6)
- Substituents : A phenyl ring with methoxy and methylsulfinyl groups at the 6-position.
- Unlike the methanesulfonyl group in the target compound, sulfinyl groups are less electron-withdrawing and may participate in redox interactions .
- Synthesis : Likely involves formylation and substitution reactions on the imidazo[5,1-b]thiazole core, as seen in analogous carbaldehyde derivatives .
3-Aminomethylimidazo[5,1-b]thiazole
- Substituents: An aminomethyl (-CH₂NH₂) group at the 3-position.
- Properties: The basic amino group increases water solubility and enables hydrogen bonding, contrasting with the sulfonyl group’s electronegativity. This derivative may exhibit enhanced bioavailability but reduced stability under acidic conditions .
Imidazo[2,1-b]thiazole Derivatives
Levamisole
- Structure : A 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivative.
- Activity: Widely used as an immunomodulator and anthelmintic. The [2,1-b] ring system differs in nitrogen positioning, altering pharmacophore geometry compared to [5,1-b] isomers.
General Imidazo[2,1-b]thiazole Pharmacophores
- Substituent Effects : Derivatives with acetyl, phenyl, or hydrazone groups exhibit antibacterial, antifungal, and antitumoral activities. For example, hydrazinecarbodithioate derivatives (e.g., compound 3 in ) show promise in synthetic pathways but lack sulfonyl groups, which could improve target selectivity .
Key Data Tables
Table 1: Structural and Functional Comparison of Imidazo[5,1-b]thiazole Derivatives
Table 2: Imidazo[2,1-b]thiazole vs. [5,1-b]thiazole Pharmacophores
Research Findings and Implications
- Synthesis : The methanesulfonyl group in the target compound may be introduced via sulfonation of a precursor imidazo[5,1-b]thiazole, similar to formylation strategies for carbaldehyde derivatives .
- Biological Potential: While imidazo[2,1-b]thiazoles show broad activities (e.g., antibacterial, antitumoral) , the [5,1-b] isomers remain underexplored. The electron-withdrawing sulfonyl group in this compound could enhance binding to enzymes like kinases or proteases, warranting further study.
- Contrasts: Compared to Levamisole, the [5,1-b] scaffold’s altered geometry may limit immunomodulatory effects but open avenues for novel targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
